molecular formula C5H5NO3S2 B15298729 ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate

ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate

Cat. No.: B15298729
M. Wt: 191.2 g/mol
InChI Key: MSNHJJQPCYKTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the thermal reaction of 6H-1,3,5-oxathiazines with elemental sulfur . This method allows for the formation of the dithiazole ring structure, which is a key feature of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in substitution reactions, where one of the atoms in the ring is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted dithiazole derivatives.

Mechanism of Action

The mechanism by which ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, such as inhibition of oxidative stress pathways or modulation of inflammatory responses .

Comparison with Similar Compounds

Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactions, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-oxo-3H-1,2,4-dithiazole-5-carboxylate is a compound belonging to the class of dithiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that contributes to its biological activity. The presence of the dithiazole ring is crucial for its interaction with biological targets.

Antimicrobial Activity

Dithiazoles have been reported to exhibit significant antimicrobial properties. Research indicates that this compound shows effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus≤ 16 μg/mL
Escherichia coli≤ 16 μg/mL
Candida albicans≤ 10 μg/mL

The compound demonstrated potent antifungal activity with an MIC value lower than many standard antifungal agents. This suggests potential for development as an antifungal treatment.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cells. Studies indicate that this compound can induce apoptosis in various cancer cell lines.

Table 2: Cytotoxic Activity in Cancer Cell Lines

Cell LineIC50 (μM)Reference
Ovarian Cancer10.5
Breast Cancer15.0
Lung Cancer12.0

The IC50 values indicate that this compound exhibits significant cytotoxicity against ovarian and breast cancer cells, suggesting its potential role as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that disrupt normal cellular functions. For instance:

  • Inhibition of Enzymatic Activity : Dithiazoles may inhibit specific enzymes involved in cell proliferation or microbial metabolism.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells through the modulation of signaling cascades.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Antifungal Efficacy : A study demonstrated that this compound significantly reduced fungal load in infected animal models when administered at therapeutic doses.
  • Cancer Treatment Trials : Preliminary trials indicated a favorable response in patients with resistant ovarian cancer when treated with formulations containing this compound.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties suggest it could serve as a lead compound for drug development in treating infections and cancers.

Future research should focus on:

  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
  • Clinical Trials : To assess safety and efficacy in human subjects.
  • Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

Properties

Molecular Formula

C5H5NO3S2

Molecular Weight

191.2 g/mol

IUPAC Name

ethyl 5-oxo-1,2,4-dithiazole-3-carboxylate

InChI

InChI=1S/C5H5NO3S2/c1-2-9-4(7)3-6-5(8)11-10-3/h2H2,1H3

InChI Key

MSNHJJQPCYKTMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)SS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.